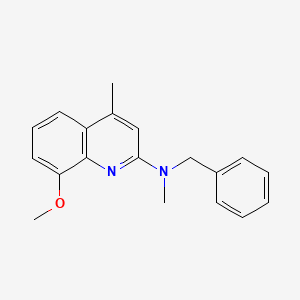
N-(3-chloro-4-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide, also known as CFTRinh-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that plays a crucial role in regulating the fluid and electrolyte balance in many organs, including the lungs, pancreas, and sweat glands. CFTR mutations cause cystic fibrosis (CF), a life-threatening genetic disease that affects approximately 70,000 people worldwide. CFTRinh-172 has been extensively studied as a potential therapy for CF and other diseases that involve CFTR dysfunction.
作用机制
N-(3-chloro-4-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide binds to a specific site on the CFTR protein, known as the regulatory domain. This binding inhibits the opening of the chloride channel, leading to a decrease in chloride ion secretion and an increase in sodium ion absorption. This change in ion transport disrupts the normal fluid and electrolyte balance in the affected organs, leading to the symptoms of CF and other diseases.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide has been shown to have several biochemical and physiological effects on CFTR and other ion channels. In addition to inhibiting CFTR activity, N-(3-chloro-4-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide has been reported to modulate the activity of other ion channels, such as the calcium-activated chloride channel (CaCC) and the epithelial sodium channel (ENaC). N-(3-chloro-4-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide has also been shown to affect the expression and localization of CFTR and other proteins involved in ion transport and signaling pathways.
实验室实验的优点和局限性
N-(3-chloro-4-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide has several advantages as a tool for studying CFTR and other ion channels. The compound is highly specific for CFTR and does not affect other ion channels or transporters at the concentrations used in most experiments. N-(3-chloro-4-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide is also relatively easy to use and has a well-established protocol for application to cells and tissues. However, N-(3-chloro-4-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide has some limitations as a tool for studying CFTR. The compound is not a true CFTR blocker, as it does not completely abolish CFTR activity. N-(3-chloro-4-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide also has some off-target effects, particularly at higher concentrations, which can complicate the interpretation of results.
未来方向
N-(3-chloro-4-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide has been a valuable tool for studying CFTR and other ion channels, but there is still much to learn about the compound and its potential applications. Some future directions for research on N-(3-chloro-4-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide include:
1. Optimization of the synthesis method to improve the yield, purity, and scalability of the compound.
2. Development of new derivatives of N-(3-chloro-4-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide with improved potency, selectivity, and pharmacokinetic properties.
3. Investigation of the off-target effects of N-(3-chloro-4-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide and the mechanisms underlying these effects.
4. Evaluation of the efficacy of N-(3-chloro-4-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide in animal models of CF and other diseases.
5. Identification of new targets and pathways that are affected by N-(3-chloro-4-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide and the development of new therapies based on these targets.
6. Exploration of the potential of N-(3-chloro-4-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide as a diagnostic tool for CF and other diseases that involve CFTR dysfunction.
In conclusion, N-(3-chloro-4-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide is a small molecule inhibitor that has been extensively studied as a tool for investigating the function and regulation of CFTR and other ion channels. The compound has several advantages as a research tool, but also has some limitations and off-target effects that need to be considered. Future research on N-(3-chloro-4-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide is likely to uncover new insights into the role of CFTR and other ion channels in health and disease and may lead to the development of new therapies for CF and other related diseases.
合成方法
N-(3-chloro-4-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide was first synthesized by researchers at the University of North Carolina at Chapel Hill in 2003. The synthesis method involves several steps, including the reaction of 3-chloro-4-fluoroaniline with 4-chloro-2-methylphenol to form the intermediate 3-chloro-4-fluoro-2-methylphenol. The intermediate is then reacted with chloroacetyl chloride to form the final product, N-(3-chloro-4-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide. The synthesis method has been optimized over the years, and several modifications have been made to improve the yield and purity of the compound.
科学研究应用
N-(3-chloro-4-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide has been extensively studied in vitro and in vivo as a tool to investigate the function and regulation of CFTR. The compound has been used to block CFTR activity in various cell types, including airway epithelial cells, pancreatic cells, and sweat gland cells. N-(3-chloro-4-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide has also been used to study the role of CFTR in different physiological processes, such as mucociliary clearance, pancreatic secretion, and sweat production. In addition, N-(3-chloro-4-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide has been used to screen for potential CF therapeutics and to evaluate the efficacy of CFTR modulators.
属性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2FNO2/c1-9-6-10(16)2-5-14(9)21-8-15(20)19-11-3-4-13(18)12(17)7-11/h2-7H,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOPONNPKARRIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(methylthio)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B5786881.png)




![2,6-dichloro-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5786908.png)

![N'-{[2-(4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5786930.png)

![N'-[(7-methoxy-2-oxo-1,3-benzoxathiol-5-yl)methylene]-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetohydrazide](/img/structure/B5786956.png)



![4-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)phenyl thiocyanate](/img/structure/B5786972.png)